Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate
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Overview
Description
Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate is a chemical compound known for its unique structure and versatile reactivity. It contains a total of 46 bonds, including multiple aromatic and aliphatic bonds, making it a valuable asset in chemical research . This compound is characterized by its stability and reactivity, which are essential for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate typically involves the reaction of 4-methoxyphenol with ethyl bromoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with morpholine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ether functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s stability and reactivity make it suitable for biochemical assays and drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses . The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methoxyphenoxy)acetate
- Morpholine derivatives
- Phenoxyacetic acid esters
Comparison
Compared to similar compounds, Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate stands out due to its unique combination of aromatic and aliphatic functional groups. This combination provides a balance of stability and reactivity, making it more versatile for various applications .
Biological Activity
Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. It is substituted with an ethyl acetate group and a methoxyphenoxy moiety, giving it a molecular formula of C16H23NO5 and a molecular weight of 309.36 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its biological activity and solubility properties .
Synthesis
The synthesis of this compound typically involves several steps, including esterification and nucleophilic substitution processes. The morpholine ring can participate in nucleophilic attacks due to its basic nitrogen atom, allowing for various derivatives to be formed. This multi-step synthesis enables the introduction of substituents that can modify the compound’s biological properties .
Antidepressant and Anxiolytic Potential
Research indicates that compounds similar to this compound exhibit psychotropic effects. Specifically, derivatives of morpholine have been studied for their potential as antidepressants and anxiolytics. The unique structural features of this compound may contribute to its selectivity and efficacy in targeting specific neurotransmitter systems .
Table 1: Comparison of Similar Compounds
Compound Name | CAS Number | Molecular Formula | Biological Activity |
---|---|---|---|
This compound | 1706454-53-6 | C16H23NO5 | Potential antidepressant |
Viloxazine Hydrochloride | 35604-67-2 | C13H20ClNO3 | Established antidepressant |
Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate | 1706449-65-1 | C16H23NO5 | Potential antidepressant |
Interaction studies for this compound typically involve assessing its binding affinity to various receptors in the central nervous system. Techniques such as radioligand binding assays or electrophysiological methods can be employed to determine how this compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Case Studies and Research Findings
- Psychotropic Effects : In studies involving similar morpholine derivatives, compounds showed varying degrees of efficacy in modulating serotonin receptors, which are crucial for mood regulation. Specific analogs demonstrated significant antidepressant-like effects in animal models .
- SAR Studies : Structural modifications have been explored to enhance biological activity. For instance, substituents on the morpholine ring were found to significantly influence receptor binding affinities and pharmacokinetic properties .
- Potential Applications : Given its structural characteristics, this compound has potential applications in drug development targeting neurological disorders. Its unique chemical properties make it a candidate for further research as an antidepressant or anxiolytic agent .
Properties
Molecular Formula |
C16H23NO5 |
---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-methoxyphenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C16H23NO5/c1-3-20-16(18)11-17-8-9-21-15(10-17)12-22-14-6-4-13(19-2)5-7-14/h4-7,15H,3,8-12H2,1-2H3 |
InChI Key |
WDISSMSIIAUDEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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